molecular formula C16H13ClN2O3S B401267 N-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 308294-59-9

N-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B401267
CAS No.: 308294-59-9
M. Wt: 348.8g/mol
InChI Key: AVLPGCJTONUUAG-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a chemical research reagent based on the benzothiazole scaffold, a structure renowned for its diverse biological activities. This compound is of significant interest in early-stage pharmacological research, particularly in the fields of oncology and inflammation. Its core structure, featuring a 6-chloro-benzothiazole group, is shared with other investigated compounds that have demonstrated potent anti-proliferative effects against various human cancer cell lines, including epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) . The mechanism of action for active benzothiazole derivatives often involves the dual inhibition of key cellular signaling pathways, specifically the AKT and ERK pathways, which are crucial for cell survival and proliferation . Furthermore, research on analogous 6-chloro-N-substituted benzothiazol-2-amines indicates potential anti-inflammatory properties, as these compounds can significantly reduce the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α in cellular models . Benzothiazole cores have also been explored as potent inhibitors of enzymes like NQO2 (NRH:quinone oxidoreductase 2), a target implicated in cancer and oxidative stress-related neurodegeneration . This makes this compound a promising candidate for researchers developing novel therapeutic strategies that simultaneously target both the survival mechanisms of tumor cells and the inflammatory tumor microenvironment. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c1-21-12-6-3-9(7-13(12)22-2)15(20)19-16-18-11-5-4-10(17)8-14(11)23-16/h3-8H,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLPGCJTONUUAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable chloro-substituted aromatic aldehyde under acidic conditions.

    Coupling with Dimethoxybenzamide: The synthesized 6-chloro-1,3-benzothiazole is then coupled with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group on the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Research: Used as a probe to study enzyme interactions and cellular pathways.

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

    Materials Science: Explored for its use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets such as enzymes and receptors. The chloro-substituted benzothiazole ring can interact with the active sites of enzymes, inhibiting their activity. The dimethoxybenzamide moiety can enhance the compound’s binding affinity and specificity. These interactions can lead to the modulation of various cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Trifluoro-Substituted Analogs

Trifluoro-substituted-N-(6-chloro-1,3-benzothiazol-2-yl) benzamides (e.g., compound 3 in Table 1 of ) are positional isomers of the target compound, differing in the substitution pattern of the benzamide ring. For instance, trifluoro groups at meta or para positions on the benzamide moiety were found to lack antifungal activity in prior studies, suggesting that electronic effects (e.g., electron-withdrawing groups) may reduce bioactivity in certain contexts .

Table 1: Comparison with Trifluoro-Substituted Analogs
Compound Substituents on Benzamide Molecular Formula Antifungal Activity Reference
Target Compound 3,4-Dimethoxy C₁₆H₁₄ClN₂O₃S Not reported
Trifluoro-substituted analog 3-CF₃, 4-OCH₃ C₁₆H₁₁ClF₃N₂O₃S Inactive

Benzodithiazine Derivatives

Compounds such as N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine () and 6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine () replace the benzothiazole core with a benzodithiazine ring. Key differences include:

  • Sulfone groups (SO₂) : These enhance polarity and may improve solubility but reduce membrane permeability.

Thiazole- and Hydrazone-Containing Benzamides

N-(3-(2-(4-(4-Bromophenyl)thiazol-2-yl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide () and N-((Z)-1-(4-Chlorophenyl)-3-oxo-3-((E)-2-((E)-3-phenylallylidene)hydrazinyl)prop-1-en-2-yl)-3,4-dimethoxybenzamide () incorporate additional heterocycles (e.g., thiazole, oxadiazole) or extended conjugated systems. These modifications:

  • Increase molecular weight (e.g., 569.43 g/mol for ’s compound).

Dichloro-Substituted Benzothiazole Analogs

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide () differs by having two chlorine atoms on the benzothiazole ring. This modification:

  • Increases molecular weight to 383.25 g/mol.
Table 2: Halogenation Effects on Properties
Compound Substituents on Benzothiazole Molecular Weight (g/mol) Lipinski Compliance Reference
Target Compound 6-Cl 314.36 Yes
4,5-Dichloro analog 4-Cl, 5-Cl 383.25 Likely yes

Key Research Findings and Implications

  • Structural Flexibility : Incorporation of hydrazone or thiazole moieties (e.g., –6) expands the compound’s interaction profile, making it suitable for anticancer screening .
  • Halogenation : Additional chlorine atoms () may improve target binding affinity but could also increase toxicity risks .

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article delves into the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by its benzothiazole moiety, which is known for diverse biological activities. The synthesis typically involves the reaction of 6-chloro-2-aminobenzothiazole with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is conducted in an organic solvent like dichloromethane at room temperature and purified through column chromatography.

Biological Activity Overview

This compound has been investigated for its anticancer and anti-inflammatory properties. The following sections summarize key findings from various studies.

Anticancer Activity

  • Cell Proliferation Inhibition : Research has shown that this compound significantly inhibits the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The MTT assay was employed to evaluate cell viability, revealing IC50 values that indicate potent activity at low concentrations .
  • Mechanism of Action : The compound appears to induce apoptosis and cell cycle arrest in cancer cells. Flow cytometry analyses have demonstrated increased apoptotic cell populations when treated with the compound, alongside alterations in cell cycle distribution .
  • Cytokine Modulation : Studies indicate that this compound reduces levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7), suggesting a dual role in modulating both cancer cell growth and inflammatory responses .

Anti-inflammatory Activity

The compound's anti-inflammatory effects were assessed through enzyme-linked immunosorbent assays (ELISA), which confirmed a significant reduction in pro-inflammatory cytokines following treatment. This positions the compound as a candidate for further development in therapies targeting inflammation-related diseases .

Table 1: Summary of Biological Activities

Activity TypeCell LineAssay MethodIC50 (μM)Observations
AnticancerA431MTT1.5Significant proliferation inhibition
AnticancerA549MTT2.0Induces apoptosis
Anti-inflammatoryRAW264.7ELISA-Reduces IL-6 and TNF-α levels

Case Studies

  • Study on Dual Action : A recent study synthesized several benzothiazole derivatives, including this compound. The results highlighted its ability to inhibit cancer cell migration while promoting apoptosis through the inhibition of AKT and ERK signaling pathways .
  • Neurotoxicity Assessment : In a broader assessment involving related benzothiazole compounds, neurotoxicity was evaluated using various models. Most derivatives exhibited low neurotoxic potential alongside significant anticonvulsant activity, indicating a favorable safety profile for therapeutic applications .

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